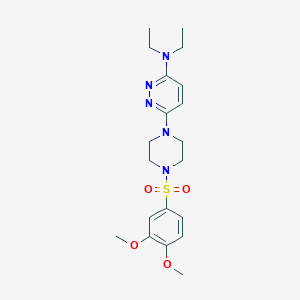

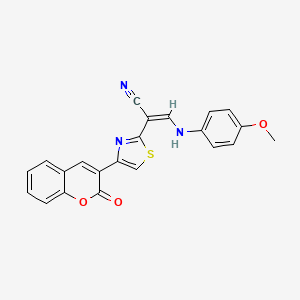

6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "6-(4-((3,4-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-N,N-diethylpyridazin-3-amine" is a structurally complex molecule that appears to be related to a class of compounds involving piperazine and sulfonyl functional groups. These compounds have been studied for their potential applications in various fields, including pharmaceuticals. The piperazine moiety is a common feature in molecules that exhibit pharmacological activity, particularly in the realm of psychotropic medications .

Synthesis Analysis

The synthesis of related compounds has been reported, where piperazine interacts with sulfonyl-containing agents to form salts with potential pharmacological properties. For instance, the interaction of piperazine with 4,4'-sulfonyldiphenol in methanol yields a salt with a self-assembled channel structure . Additionally, a series of (piperazin-1-yl-phenyl)-arylsulfonamides have been synthesized, showing high affinities for serotonin receptors, which suggests a method of synthesis that could potentially be adapted for the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed through crystallography. For example, the crystal structure of a hydrochloride salt of a piperazine-containing compound has been elucidated, providing insights into the molecular conformation and potential interaction sites for binding . This information could be valuable in understanding the molecular structure of "this compound".

Chemical Reactions Analysis

While specific chemical reactions of the target compound are not detailed in the provided papers, the literature suggests that piperazine-based compounds can undergo various chemical transformations. The synthesis of sulfonamide derivatives indicates the potential for piperazine to participate in reactions with sulfonyl chlorides or related sulfonyl-containing compounds . Additionally, the formation of cyclic structures through [4 + 2] cycloaddition reactions involving N-sulfonylimines has been reported, which could be relevant to the chemical reactivity of the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from related structures. Piperazine derivatives often exhibit solid-state properties that include the formation of channel structures and the ability to form multiple hydrogen bonds . The affinity of related compounds for serotonin receptors also suggests that the target compound may have similar solubility and receptor binding characteristics, which are important in determining its pharmacokinetic and pharmacodynamic profiles .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-[4-(3,4-dimethoxyphenyl)sulfonylpiperazin-1-yl]-N,N-diethylpyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O4S/c1-5-23(6-2)19-9-10-20(22-21-19)24-11-13-25(14-12-24)30(26,27)16-7-8-17(28-3)18(15-16)29-4/h7-10,15H,5-6,11-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUWZFBLQATULRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

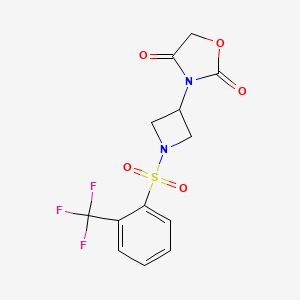

![4-[5-Benzylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-(4-chlorophenyl)sulfonylpiperidine](/img/structure/B3020067.png)

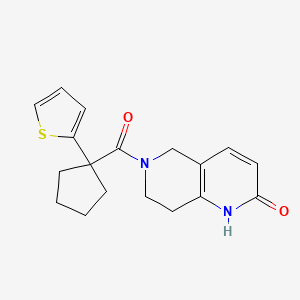

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B3020070.png)

![2-Chloro-N-[[4-(1,1-difluoroethyl)oxan-4-yl]methyl]acetamide](/img/structure/B3020076.png)

![3-(4-methoxyphenyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3020080.png)

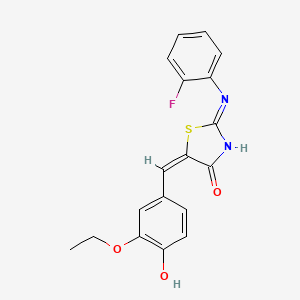

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,4-dichlorophenyl)amino)formamide](/img/structure/B3020088.png)